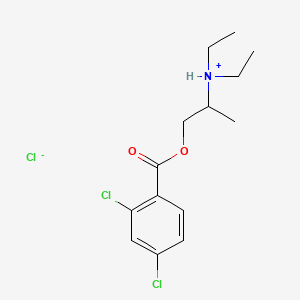
1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride is a chemical compound with the molecular formula C13H18Cl3NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dichlorobenzoyl group attached to a propan-2-yl-diethylazanium moiety, making it a versatile molecule for research and industrial purposes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride typically involves the reaction of 2,4-dichlorobenzoyl chloride with propan-2-yl-diethylazanium under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and distillation, further enhances the quality of the compound .
化学反应分析
Types of Reactions
1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzoyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions are conducted in polar solvents such as ethanol or methanol
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with fewer oxygen functionalities.
Substitution: Formation of substituted derivatives with different functional groups replacing the dichlorobenzoyl group
科学研究应用
1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
作用机制
The mechanism of action of 1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride can be compared with other similar compounds, such as:
1-(2,4-dichlorobenzoyl)oxypropan-2-yl-methylazanium;chloride: Similar structure but with a methyl group instead of a diethyl group.
1-(2,4-dichlorobenzoyl)oxypropan-2-yl-ethylazanium;chloride: Similar structure but with an ethyl group instead of a diethyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
属性
CAS 编号 |
73713-58-3 |
|---|---|
分子式 |
C14H20Cl3NO2 |
分子量 |
340.7 g/mol |
IUPAC 名称 |
1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride |
InChI |
InChI=1S/C14H19Cl2NO2.ClH/c1-4-17(5-2)10(3)9-19-14(18)12-7-6-11(15)8-13(12)16;/h6-8,10H,4-5,9H2,1-3H3;1H |
InChI 键 |
XGTYWKQQTJLJII-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)C(C)COC(=O)C1=C(C=C(C=C1)Cl)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


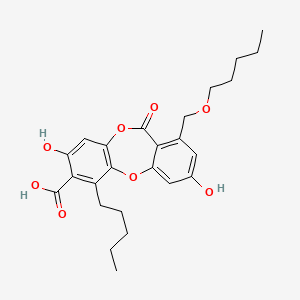
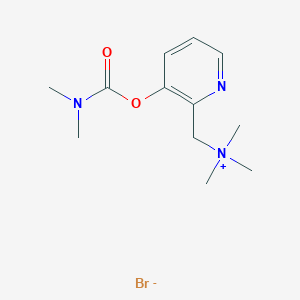




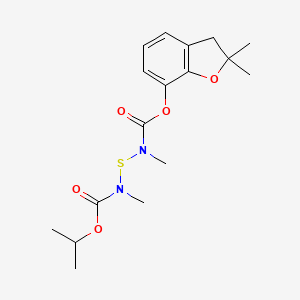
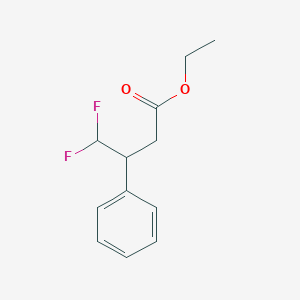
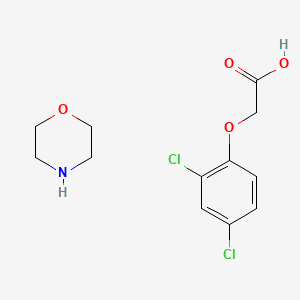
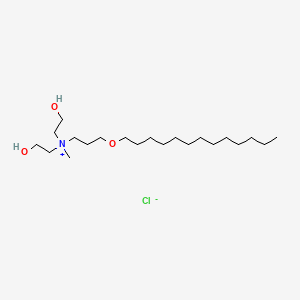
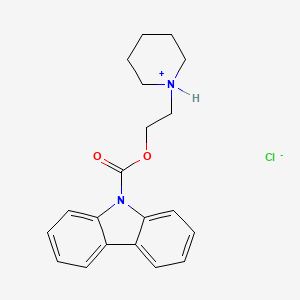
![N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide](/img/structure/B13772267.png)

![8-ethyl-5,11-dithia-8-azatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene](/img/structure/B13772282.png)
